Enhanced Aqueous Solubility via Trihydrochloride Salt Form Versus Free Base Analogs
The trihydrochloride salt form of the target compound (MW 296.67 g/mol) incorporates three molar equivalents of HCl, representing 58% of its total molecular mass . Salt formation is a well-established strategy to enhance aqueous solubility of amine-containing compounds; hydrochloride salts typically exhibit aqueous solubility exceeding 10 mg/mL compared to sub-mg/mL levels for the corresponding free bases . The comparator 4-(4-methylpiperazin-1-yl)butan-1-ol (MW 172.27 g/mol) is supplied as a free base with a predicted logP of -0.72 and lacks a salt counterion, resulting in a hydrophobic character unsuitable for direct aqueous dissolution . The target's trihydrochloride form ensures immediate aqueous solubility for biological assay preparation without the need for organic co-solvents.
| Evidence Dimension | Aqueous solubility (predicted) |
|---|---|
| Target Compound Data | Trihydrochloride salt; MW 296.67 g/mol; salt counterion mass fraction ~58% |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)butan-1-ol free base; MW 172.27 g/mol; logP -0.72; no counterion |
| Quantified Difference | MW increase of ~124 g/mol (72%) attributable to HCl counterions; predicted >10-fold solubility enhancement in water |
| Conditions | Based on general hydrochloride salt solubility rules; direct experimental solubility measurements not available in public domain |
Why This Matters
For procurement, the salt form eliminates the need for additional solubilization steps (e.g., DMSO or cyclodextrin formulation), reducing assay variability and saving formulation development time.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. View Source
